4-Hydroxyoxolane-3-sulfonyl chloride
Description
4-Hydroxyoxolane-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a hydroxyl group on the oxolane (tetrahydrofuran) ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonate groups or acting as electrophiles. The hydroxyl group in this compound may influence its solubility, reactivity, and stability compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C4H7ClO4S |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
4-hydroxyoxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2 |
InChI Key |
BLZBMRHFQNWBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of 4-hydroxyoxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-Hydroxyoxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{4-Hydroxyoxolane-3-sulfonyl chloride} + \text{Hydrochloric Acid} ]
Industrial Production Methods: In industrial settings, the production of 4-Hydroxyoxolane-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the sulfonyl chloride group can be reduced to sulfonyl hydrides or oxidized to sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Scientific Research Applications
4-Hydroxyoxolane-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxyoxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific applications and the chemical environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, inferences can be drawn from general chemical principles and contrasts with unrelated compounds in the evidence:
Reactivity and Functional Group Comparisons
- Sulfonyl Chlorides vs. Anthocyanins are stable, water-soluble pigments, whereas sulfonyl chlorides are reactive, moisture-sensitive electrophiles. This highlights the diversity in reactivity and applications between aromatic glycosides and sulfonyl chlorides.
- Sulfonyl Chlorides vs. 4-Heptylcyclohexanone (): 4-Heptylcyclohexanone (C₁₃H₂₄O) is a long-chain ketone with a molecular weight of 196.33 g/mol. Unlike sulfonyl chlorides, ketones like this are relatively stable and less reactive. Sulfonyl chlorides (e.g., 4-hydroxyoxolane-3-sulfonyl chloride) would exhibit higher reactivity due to the electrophilic sulfur center, making them prone to hydrolysis and nucleophilic substitution reactions.
Hazard Profiles (Based on )
While 4-Heptylcyclohexanone’s safety data sheet (SDS) outlines standard precautions for ketones (e.g., skin/eye irritation risks, use of water spray for fires), sulfonyl chlorides typically require stricter handling:
- Corrosivity: Sulfonyl chlorides are often corrosive, necessitating enhanced personal protective equipment (PPE) compared to the measures described for 4-Heptylcyclohexanone .
- Hydrolysis Sensitivity: Unlike ketones, sulfonyl chlorides react violently with water, releasing HCl gas. This contrasts with 4-Heptylcyclohexanone, where water is recommended for fire suppression .
Limitations of Available Evidence
The provided materials lack direct information on 4-hydroxyoxolane-3-sulfonyl chloride or its structural analogs. focuses on anthocyanins, which are irrelevant to sulfonyl chlorides, while details a ketone with divergent properties. A rigorous comparison requires data on:
- Physical Properties: Melting point, solubility, and stability.
- Reactivity: Kinetic studies with nucleophiles or under hydrolytic conditions.
- Applications: Use in pharmaceuticals, agrochemicals, or materials science.
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